Methyl 6,8-Difluoroimidazo[1,5-a]pyridine-3-carboxylate
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Overview
Description
Methyl 6,8-Difluoroimidazo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound with the molecular formula C9H6F2N2O2 and a molecular weight of 212.15 g/mol . This compound belongs to the class of imidazo[1,5-a]pyridines, which are known for their valuable applications in organic synthesis and pharmaceutical chemistry .
Preparation Methods
The synthesis of Methyl 6,8-Difluoroimidazo[1,5-a]pyridine-3-carboxylate involves several key steps. One common method is the cyclocondensation reaction, where readily available starting materials undergo cyclization to form the imidazo[1,5-a]pyridine core . This process can be catalyzed by transition metals or occur under metal-free conditions. Industrial production methods often involve large-scale cycloaddition and oxidative cyclization reactions to ensure high yields and purity .
Chemical Reactions Analysis
Methyl 6,8-Difluoroimidazo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 6,8-Difluoroimidazo[1,5-a]pyridine-3-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 6,8-Difluoroimidazo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and the structure-activity relationship of the compound .
Comparison with Similar Compounds
Methyl 6,8-Difluoroimidazo[1,5-a]pyridine-3-carboxylate can be compared with other imidazo[1,5-a]pyridine derivatives, such as:
Imidazo[1,5-a]pyrimidine: Known for its applications in medicinal chemistry and as a structural analog of purine bases.
Imidazo[1,2-a]pyridine: Widely used in the development of anti-tuberculosis agents and other pharmaceuticals.
The uniqueness of this compound lies in its specific fluorine substitutions, which can enhance its chemical stability and biological activity .
Properties
Molecular Formula |
C9H6F2N2O2 |
---|---|
Molecular Weight |
212.15 g/mol |
IUPAC Name |
methyl 6,8-difluoroimidazo[1,5-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C9H6F2N2O2/c1-15-9(14)8-12-3-7-6(11)2-5(10)4-13(7)8/h2-4H,1H3 |
InChI Key |
OOGUVTZVBBDHEF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=C2N1C=C(C=C2F)F |
Origin of Product |
United States |
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